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molecular formula C25H28N6O2 B8519586 tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate CAS No. 1383706-57-7

tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate

Cat. No. B8519586
M. Wt: 444.5 g/mol
InChI Key: BLALMCHVRZXIOA-UHFFFAOYSA-N
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Patent
US09073892B2

Procedure details

In a Parr reactor, Pd/C (10% Pd moistened, 50% water, 24 mg, 0.23 mmol, 0.1 eq.) was suspended in a solution of tert-butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-3,6-dihydropyridine-1(2H)-carboxylate (1.0 g; 2.26 mmol; 1.0 eq.) and ammonium formate (2.85 g; 45.2 mmol; 20 eq.) in THF (55 mL). The reaction mixture was stirred for 48 h at 70° C. It was then filtered through a celite pad, the cake was rinsed several times with THF and the filtrate was concentrated to dryness. The resulting residue was partitioned between DCM and water. Organic phase was washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 95:5) gave the title compound as a white foam (950 mg g; 94.5%). 1H NMR (300 MHz, DMSO-d6) δ 13.36 (brs, 1H), 9.27 (s, 1H), 8.36 (d, J=8.2 Hz, 1H), 8.01-7.93 (m, 2H), 7.61 (d, J=8.4 Hz, 1H), 7.56-7.39 (m, 3H), 7.30-7.20 (m, 1H), 4.27-3.94 (m, 2H), 3.01-2.63 (m, 3H), 1.96-1.70 (m, 2H), 1.69-1.47 (m, 2H), 1.43 (s, 9H). 1H HPLC (max plot) 97.2%; Rt 5.33 min. UPLC/MS: (MS+) 445.2, (MS−) 443.2.
Name
tert-butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
Name
Quantity
24 mg
Type
catalyst
Reaction Step Four
Yield
94.5%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2[N:11]=[N:12][N:13]([C:15]3[CH:20]=[CH:19][C:18]([C:21]4[CH2:22][CH2:23][N:24]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:25][CH:26]=4)=[CH:17][CH:16]=3)[CH:14]=2)=[N:2]1.C([O-])=O.[NH4+]>C1COCC1.[Pd]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2[N:11]=[N:12][N:13]([C:15]3[CH:16]=[CH:17][C:18]([CH:21]4[CH2:26][CH2:25][N:24]([C:27]([O:29][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:28])[CH2:23][CH2:22]4)=[CH:19][CH:20]=3)[CH:14]=2)=[N:2]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
1 g
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C=C1)C=1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
2.85 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
24 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 48 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered through a celite pad
WASH
Type
WASH
Details
the cake was rinsed several times with THF
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between DCM and water
WASH
Type
WASH
Details
Organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 95:5)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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